UCH-L1 Inhibitor
Overview
Description
Ubiquitin carboxyl-terminal hydrolase L1 (UCH-L1) inhibitors are compounds that specifically target and inhibit the activity of the enzyme UCH-L1. This enzyme is a deubiquitinating enzyme, which means it removes ubiquitin from proteins, a process crucial for protein degradation and regulation within cells. UCH-L1 is highly expressed in neurons and certain cancer cells, making it a significant target for research in neurodegenerative diseases and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the well-known UCH-L1 inhibitors is LDN-57444. The synthesis of LDN-57444 involves several steps, including the formation of an isatin derivative, which is then modified to produce the final inhibitor. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and specific catalysts to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of UCH-L1 inhibitors like LDN-57444 would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing quality control measures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions: UCH-L1 inhibitors primarily undergo substitution reactions during their synthesis. These reactions involve the replacement of specific functional groups within the molecule to achieve the desired chemical structure. Additionally, these inhibitors can participate in oxidation and reduction reactions, which may be necessary for modifying their chemical properties .
Common Reagents and Conditions: Common reagents used in the synthesis of UCH-L1 inhibitors include organic solvents like dimethyl sulfoxide (DMSO), catalysts such as palladium on carbon, and oxidizing agents like hydrogen peroxide. The reaction conditions often involve controlled temperatures, typically ranging from room temperature to slightly elevated temperatures, to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving UCH-L1 inhibitors are typically the final inhibitor compounds themselves, such as LDN-57444. These products are characterized by their ability to specifically inhibit the activity of the UCH-L1 enzyme, making them valuable tools for research and potential therapeutic applications .
Scientific Research Applications
Chemistry: In chemistry, UCH-L1 inhibitors are used as tools to study the ubiquitin-proteasome system. By inhibiting UCH-L1, researchers can investigate the role of ubiquitination in various cellular processes, including protein degradation, signal transduction, and cell cycle regulation .
Biology: In biological research, UCH-L1 inhibitors are employed to study the function of UCH-L1 in neurons and other cell types. These inhibitors help elucidate the role of UCH-L1 in neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease. Additionally, they are used to explore the enzyme’s involvement in cancer progression and metastasis .
Medicine: In medicine, UCH-L1 inhibitors hold potential as therapeutic agents for treating neurodegenerative diseases and certain cancers. By inhibiting UCH-L1, these compounds can potentially reduce the accumulation of misfolded proteins in neurons, thereby alleviating symptoms of neurodegenerative diseases. In cancer, UCH-L1 inhibitors may help suppress tumor growth and metastasis .
Industry: In the pharmaceutical industry, UCH-L1 inhibitors are valuable for drug discovery and development. They serve as lead compounds for developing new therapies targeting the ubiquitin-proteasome system. Additionally, these inhibitors are used in high-throughput screening assays to identify other potential therapeutic targets .
Mechanism of Action
UCH-L1 inhibitors exert their effects by binding to the active site of the UCH-L1 enzyme, thereby preventing it from deubiquitinating its substrate proteins. This inhibition disrupts the normal function of the ubiquitin-proteasome system, leading to the accumulation of ubiquitinated proteins within cells. The molecular targets of UCH-L1 inhibitors include the catalytic triad of cysteine, histidine, and aspartic acid residues within the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to UCH-L1 inhibitors include other deubiquitinating enzyme inhibitors, such as those targeting ubiquitin-specific protease 7 (USP7) and ubiquitin-specific protease 14 (USP14). These inhibitors share a common mechanism of action, involving the inhibition of deubiquitinating enzymes to regulate protein degradation .
Uniqueness: What sets UCH-L1 inhibitors apart is their specificity for the UCH-L1 enzyme, which is highly expressed in neurons and certain cancer cells. This specificity makes UCH-L1 inhibitors particularly valuable for studying neurodegenerative diseases and cancer. Additionally, the unique structure of UCH-L1, with its complex 3D knotted configuration, presents distinct challenges and opportunities for inhibitor design .
Conclusion
UCH-L1 inhibitors are powerful tools in scientific research, with applications spanning chemistry, biology, medicine, and industry. Their ability to specifically target the UCH-L1 enzyme makes them valuable for studying the ubiquitin-proteasome system and developing new therapeutic strategies for neurodegenerative diseases and cancer.
Properties
IUPAC Name |
[[5-chloro-1-[(2,5-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-9(23)25-21-16-13-7-12(19)3-5-15(13)22(17(16)24)8-10-6-11(18)2-4-14(10)20/h2-7H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPQRFPHLZZPCCH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C2=C(C=CC(=C2)Cl)N(C1=O)CC3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
668467-91-2 | |
Record name | 668467-91-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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